molecular formula C17H18ClN3O2 B10984654 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B10984654
M. Wt: 331.8 g/mol
InChI Key: CYTCUHRMLITLFK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that features an indole and an oxazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the oxazole ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxazole ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be compared with other indole and oxazole derivatives:

The unique combination of the indole and oxazole rings in this compound makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-10-14(11(2)23-21-10)8-17(22)19-6-5-12-9-20-16-4-3-13(18)7-15(12)16/h3-4,7,9,20H,5-6,8H2,1-2H3,(H,19,22)

InChI Key

CYTCUHRMLITLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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